
1-(2-Mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-mercaptophenylacetic acid with acetone in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and minimize by-products. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms in the phenyl ring can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Mercaptophenyl)propan-2-one exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
1-(4-Mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in the para position.
Uniqueness: 1-(2-Mercaptophenyl)propan-2-one is unique due to the ortho position of the mercapto group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para-substituted counterpart .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-(2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H10OS/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 |
InChI Key |
HNTSAANBNHKOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


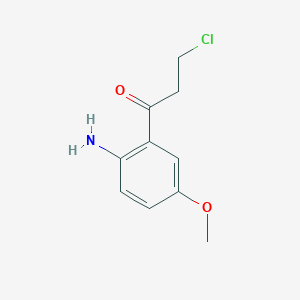
![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)

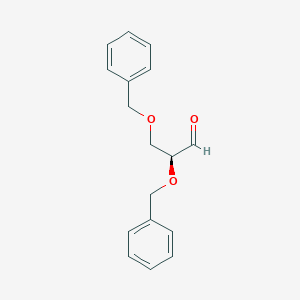

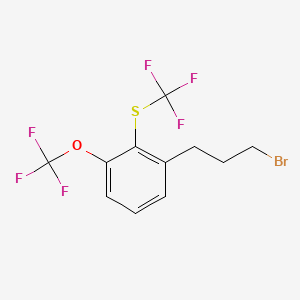
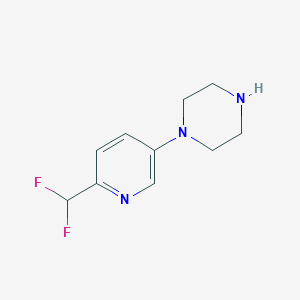
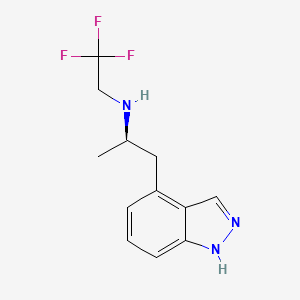
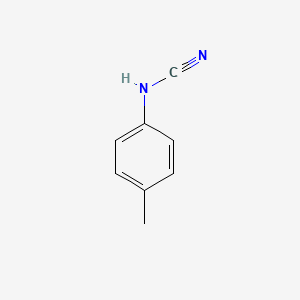
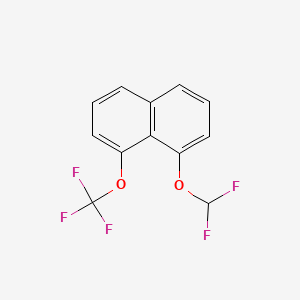
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
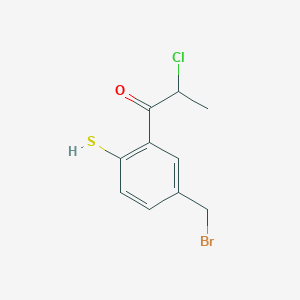
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

